Cuspidiol
Overview
Description
Cuspidiol is a novel phenylpropanoid identified in Rutaceous plants, characterized by its unique structure. It was established to have the structure 3-{4-[(E)-4-hydroxy-3-methylbut-2-enyloxy]phenyl}propanol. This compound, along with boninenal and methyl boninenalate, was not only isolated from natural sources but also synthesized independently, confirming its structure through synthetic methods .
Synthesis Analysis
The synthesis of cuspidiol involves the formation of the phenylpropanoid skeleton with a specific hydroxy-methylbutenyl side chain. The independent synthesis of cuspidiol confirms the structure that was elucidated from the natural isolation from Rutaceous plants. This synthetic approach allows for the production of cuspidiol in a controlled laboratory setting, which is crucial for further studies on its properties and potential applications .
Molecular Structure Analysis
Cuspidiol's molecular structure is characterized by a phenyl ring attached to a propanol chain, which is further substituted with a hydroxy-methylbutenyl group. This structure was confirmed through synthesis and is significant because the functional groups present in cuspidiol could be responsible for its reactivity and interaction with biological systems .
Chemical Reactions Analysis
While the specific chemical reactions of cuspidiol are not detailed in the provided papers, the structure of cuspidiol suggests that it could undergo typical phenylpropanoid reactions. These may include oxidation-reduction reactions due to the presence of the hydroxy group, as well as potential conjugation or addition reactions at the double bond of the side chain .
Physical and Chemical Properties Analysis
The physical and chemical properties of cuspidiol have not been explicitly detailed in the provided papers. However, based on its molecular structure, cuspidiol is likely to be a hydrophobic compound due to the presence of the phenyl ring and the hydrocarbon chain. The hydroxy group may confer some degree of hydrophilicity, which could affect its solubility and interaction with solvents. The reactivity of cuspidiol could be influenced by the presence of the double bond and the hydroxy group, which are functional groups commonly involved in chemical reactions .
Scientific Research Applications
Antitumor Activity
One of the notable applications of cuspidiol is in antitumor research. A study by Temerk et al. (2013) explored the binding of antitumor flavonoids with DNA, noting the potential of such compounds in cancer treatment. Although cuspidiol was not directly studied, the research on flavonoids like 3-hydroxyflavone provides a foundation for understanding cuspidiol's potential in cancer therapy. The study investigated the intercalation of flavonoids into DNA and their interactions with metal ions, indicating the potential for developing new antitumor therapies based on flavonoid structures (Temerk et al., 2013).
Chemical Composition and Synthesis
Research on cuspidiol's chemical structure and synthesis is vital for its application in various fields. Ishii et al. (1982) identified cuspidiol as a novel phenylpropanoid and synthesized it along with related compounds. This work is crucial for understanding the molecular structure of cuspidiol, which is essential for its application in scientific research (Ishii et al., 1982).
Photocatalysis and Material Science
Cuspidiol's potential in photocatalysis and material science is explored through studies on related compounds. Zen et al. (2003) demonstrated a novel detection method based on the photoelectrocatalytic oxidation of o-diphenols, which could be relevant for research involving cuspidiol. This study highlights the utility of copper-based electrodes in photocatalysis, suggesting potential areas where cuspidiol might be applicable (Zen et al., 2003).
Potential in Pharmaceuticals and Biophysical Research
The role of cuspidiol in pharmaceuticals and biophysical research can be inferred from studies on similar compounds. For instance, Sato et al. (1990) discussed a highly stereoselective synthesis of natural olefinic diols, which is pertinent to understanding how cuspidiol and related compounds might be synthesized for use in pharmaceuticals (Sato et al., 1990).
Future Directions
The future directions for research on Cuspidiol could involve further exploration of its antifungal and antioxidative properties, as well as its potential applications in various fields. Additionally, more detailed studies on its synthesis, molecular structure, and mechanism of action could provide valuable insights .
properties
IUPAC Name |
(E)-4-[4-(3-hydroxypropyl)phenoxy]-2-methylbut-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-12(11-16)8-10-17-14-6-4-13(5-7-14)3-2-9-15/h4-8,15-16H,2-3,9-11H2,1H3/b12-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXDMZRXKOERED-XYOKQWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)CCCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC=C(C=C1)CCCO)/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cuspidiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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